molecular formula C9H9F4NO B1312214 3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol

3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol

Cat. No. B1312214
M. Wt: 223.17 g/mol
InChI Key: ORHYPERMCALLDT-UHFFFAOYSA-N
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Patent
US06699898B2

Procedure details

Ex-662A) 3-[(3-fluorophenyl)[phenylmethyl]amino]-1,1,1-trifluoro-2-propanol (2.56 g, 8.2 mmol) was dissolved in methanol (30 mL) and hydrogenated over 5% palladium on charcoal for 3 h. The mixture was filtered through celite, and the solvent was removed in vacuo to give 1.8 g (98%) of the desired 3-[(3-fluorophenyl)amino]-1,1,1-trifluoro-2-propanol product as an oil, 99% pure by HPLC analysis. MS m/z=224 [M+H]+.
Name
3-[(3-fluorophenyl)[phenylmethyl]amino]-1,1,1-trifluoro-2-propanol
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N:8](CC2C=CC=CC=2)[CH2:9][CH:10]([OH:15])[C:11]([F:14])([F:13])[F:12])[CH:5]=[CH:6][CH:7]=1>CO.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([NH:8][CH2:9][CH:10]([OH:15])[C:11]([F:13])([F:12])[F:14])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
3-[(3-fluorophenyl)[phenylmethyl]amino]-1,1,1-trifluoro-2-propanol
Quantity
2.56 g
Type
reactant
Smiles
FC=1C=C(C=CC1)N(CC(C(F)(F)F)O)CC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)NCC(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.